![molecular formula C9H15Cl B13154514 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane
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Overview
Description
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C9H15Cl. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a chloromethyl and a methyl group attached to it. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-methylbicyclo[2.2.1]heptane. One common method is the reaction of 2-methylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)bicyclo[2.2.1]heptane
- 2-(Chloromethyl)-2-(4-methylbenzyl)bicyclo[2.2.1]heptane
- 2-(Chloromethyl)-2-(2-chlorophenyl)methylbicyclo[2.2.1]heptane
Uniqueness
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a methyl group on the bicyclo[2.2.1]heptane structure. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .
Biological Activity
2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The bicyclo[2.2.1]heptane core structure is known for its unique steric and electronic properties, which can influence the biological activity of derivatives synthesized from it.
The compound features a chloromethyl group, which can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives in cancer treatment. For example, a related compound containing this bicyclic structure demonstrated significant antagonistic activity against the CXCR2 receptor, which is implicated in cancer metastasis. The compound exhibited an IC50 value of 48 nM, indicating potent activity against pancreatic cancer cell lines (CFPAC1) without cytotoxic effects at various concentrations tested (6.25 to 100 µM) .
Table 1: Biological Activity of Bicyclo[2.2.1]heptane Derivatives
Compound | Target Receptor | IC50 (nM) | Selectivity (CXCR1/CXCR2) | Effect on CFPAC1 |
---|---|---|---|---|
2e | CXCR2 | 48 | 60.4 | Anti-metastatic |
2f | CXCR2 | 420 | N/A | Reduced efficacy |
The introduction of various substituents on the bicyclo[2.2.1]heptane framework has been shown to modulate its biological activity significantly, with specific configurations enhancing selectivity and potency against cancer cell lines.
Antiviral Activity
Another area of interest is the antiviral potential of compounds derived from the bicyclo[2.2.1]heptane skeleton. In research involving nucleoside analogs with this structure, some derivatives exhibited promising anti-herpetic activity with IC50 values comparable to established antiviral agents like acyclovir . The flexibility provided by the methylene bridge in these compounds allows for better accommodation within viral enzyme pockets, enhancing their efficacy.
Table 2: Antiviral Activity of Bicyclo[2.2.1]heptane Derivatives
Compound | Virus Type | IC50 (µM) | Remarks |
---|---|---|---|
6j | HSV-1 | 15 ± 2 | Potent anti-herpetic |
6d | Chikungunya Virus | 21 ± 4 | Moderate activity |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- CXCR Antagonism : The antagonistic effect on CXCR receptors may inhibit tumor cell migration and metastasis, providing a therapeutic avenue for cancer treatment.
- Viral Enzyme Inhibition : The structural modifications allow these compounds to effectively inhibit viral enzymes, disrupting replication processes.
Case Studies
A notable study explored the pharmacokinetic profiles of a bicyclo[2.2.1]heptane derivative in vivo, revealing excellent stability in simulated intestinal and gastric fluids, along with favorable absorption characteristics when administered orally . This profile suggests that such compounds could be developed into viable therapeutic agents with practical oral bioavailability.
Properties
Molecular Formula |
C9H15Cl |
---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15Cl/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6H2,1H3 |
InChI Key |
DXGOEIPUTBABHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1C2)CCl |
Origin of Product |
United States |
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